REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([O:8][CH3:9])=[N:5][S:6][CH:7]=1)#[N:2].S(=O)(=O)(O)[OH:11]>>[C:1]([C:3]1[C:4]([O:8][CH3:9])=[N:5][S:6][CH:7]=1)(=[O:11])[NH2:2]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NSC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
drying 0.95 g
|
Type
|
EXTRACTION
|
Details
|
By continuous ether extraction of the aqueous filtrate
|
Type
|
ADDITION
|
Details
|
an addition 1.13 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C(=NSC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |